2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-3-18-12(9-4-6-10(20-2)7-5-9)16-17-13(18)21-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJXSKEBAPQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
Key Compounds and Activities :
Key Findings :
- Substituent Impact: The 4-methoxyphenyl group in the target compound enhances solubility and may modulate selectivity toward cancer cells . Hydrazone moieties with electron-donating groups (e.g., 4-hydroxybenzylidene) improve cytotoxicity, while bulky substituents (e.g., 4-dimethylaminobenzylidene) enhance antimetastatic activity .
- Activity Trends: Compounds with phenyl or substituted phenyl groups at position 5 of the triazole exhibit stronger activity against melanoma (IGR39) than breast or pancreatic cancers . The target compound’s 4-hydroxybenzylidene group may confer antioxidant properties, indirectly supporting anticancer effects .
Derivatives with Diverse Pharmacological Actions
Comparative Insights :
- Triazole-Thiol vs. Triazole-Sulfonyl : Sulfonyl derivatives (e.g., ZE-5b in ) show anticoagulant effects, whereas thiol derivatives (e.g., target compound) prioritize anticancer activity.
- Heterocyclic Substituents : Pyridine-containing analogues (e.g., ) target insect receptors, highlighting the role of aromatic heterocycles in diversifying applications.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Higher LogP values correlate with improved membrane permeability but reduced aqueous solubility.
- The 4-dimethylaminobenzylidene derivative’s selectivity index (3.2) suggests moderate cancer cell specificity .
Research Findings and Mechanistic Insights
- Anticancer Mechanisms :
- Antimetastatic Potential: Compound 10 (from ) inhibits migration by downregulating matrix metalloproteinases (MMPs) in melanoma cells.
Biological Activity
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound belonging to the class of triazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is . Its structure includes a triazole ring, an ethyl group, a methoxyphenyl moiety, and a sulfanylacetohydrazide segment. The compound's structural features contribute to its biological activity.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, research on related triazole derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 2-{[4-ethyl-5-(4-methoxyphenyl)-... | Antibacterial | E. coli, S. aureus | 16 |
| 4-substituted triazoles | Antifungal | Candida albicans | 8 |
| Alkyl thio-triazoles | Broad-spectrum | Various bacterial strains | 32 |
Antioxidant Activity
The antioxidant potential of triazole derivatives has been documented in various studies. For example, compounds similar to 2-{[4-ethyl-5-(4-methoxyphenyl)-...} showed significant free radical scavenging abilities in DPPH and ABTS assays . This activity is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-{[4-ethyl-5-(4-methoxyphenyl)-... | 15 | 12 |
| Ascorbic Acid | 10 | 8 |
Anticancer Activity
Research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines such as breast cancer and colon carcinoma . The mechanism may involve the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effects of a related triazole compound on the HCT116 colon cancer cell line, reporting an IC50 value of 6.2 μM . This suggests that such compounds could serve as potential chemotherapeutic agents.
The biological activities of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Membrane Integrity : These compounds can disrupt lipid membranes in bacteria or cancer cells.
- Interference with Nucleic Acids : Some derivatives may interfere with DNA or RNA synthesis, leading to impaired cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
